2-Bromo-6-chloroaniline

Descripción general

Descripción

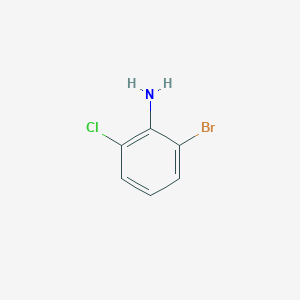

2-Bromo-6-chloroaniline is an organic compound with the molecular formula C6H5BrClN. It is a halogenated aniline derivative, characterized by the presence of both bromine and chlorine atoms on the benzene ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Halogenation of Aniline Derivatives: One common method involves the halogenation of aniline derivatives.

Multistep Synthesis: Another approach is a multistep synthesis involving nitration, reduction, and halogenation.

Industrial Production Methods: Industrial production often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically requires careful handling of reagents and optimization of reaction parameters such as temperature and pressure .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 2 undergoes preferential substitution due to its higher reactivity compared to chlorine. Key reactions include:

Key Findings:

- Bromine substitution dominates in cross-coupling reactions, while chlorine remains inert under mild conditions .

- Steric effects influence regioselectivity: meta-substituted products form when bulky reagents are used .

Reduction Reactions

The nitrile group (if present in precursors) or amine functionality participates in reduction pathways:

Mechanistic Insight:

- Catalytic hydrogenation preserves halogens but reduces nitriles to amines.

- Strong reducing agents may partially degrade halogen substituents .

Oxidation Reactions

Oxidative transformations primarily target the amine group:

Applications:

- Diazonium salts enable synthesis of iodo/bromo-aryl compounds via coupling .

- Oxidative cyanation provides access to benzonitrile derivatives .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates electrophilic attacks:

Experimental Observations:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Bromo-6-chloroaniline serves as an intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the production of Diclofenac Monobromo Sodium Salt, which is a bromide impurity of Diclofenac, a widely used anti-inflammatory drug . This highlights its importance in the pharmaceutical industry where it contributes to the development of essential medications.

Organic Synthesis

Building Block for Organic Compounds

The compound is utilized as a building block in organic synthesis due to its reactive bromine and chlorine substituents. These functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules. For example, it can be involved in nucleophilic substitution reactions where the bromine atom can be replaced by various nucleophiles to form new compounds .

Environmental Studies

Detection in Water Treatment

Research has indicated that derivatives of 2-bromoaniline compounds can be detected in effluents from drinking water treatment plants. This underscores the environmental relevance of monitoring such compounds due to their potential impact on water quality and public health .

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the successful use of this compound as an intermediate in synthesizing various pharmaceutical agents. The research focused on optimizing reaction conditions to enhance yield and purity, showcasing its utility as a versatile intermediate in drug development.

Case Study 2: Environmental Impact Assessment

Another study investigated the presence of this compound derivatives in treated water samples. The findings indicated that these compounds could persist through treatment processes, highlighting the need for improved monitoring and treatment strategies to mitigate their environmental impact.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-chloroaniline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to biological molecules. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparación Con Compuestos Similares

2-Bromo-4-chloroaniline: Another halogenated aniline with similar properties but different substitution pattern.

4-Bromo-2,6-dichloroaniline: Contains an additional chlorine atom, leading to different reactivity and applications.

Uniqueness: 2-Bromo-6-chloroaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of bromine and chlorine atoms on the benzene ring provides distinct properties compared to other halogenated anilines .

Actividad Biológica

2-Bromo-6-chloroaniline is an aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHBrClN and a molecular weight of approximately 206.47 g/mol, is primarily utilized as a pharmaceutical intermediate. Its unique structural features, characterized by the presence of bromine and chlorine substituents on the benzene ring, influence its reactivity and biological interactions.

The compound is classified as a brominated derivative of aniline. The positions of the halogen substituents are pivotal in determining the compound's chemical reactivity and biological activity. The following table summarizes key structural features and potential implications for biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-chloroaniline | Bromine at position 2, chlorine at position 4 | Potentially different biological activities due to substitution pattern |

| 4-Bromo-2-chloroaniline | Bromine at position 4, chlorine at position 2 | Different reactivity patterns compared to this compound |

| 3-Bromo-5-chloroaniline | Bromine at position 3, chlorine at position 5 | Exhibits distinct chemical behavior due to positional changes |

Antitumor Properties

Research indicates that derivatives of this compound may possess antitumor properties. For instance, studies have linked these derivatives to the inhibition of specific protein interactions that are critical in cancer progression. This suggests a potential role for the compound in cancer therapeutics, particularly in targeting pathways associated with tumor growth and proliferation.

Protein Interaction Studies

The interactions of this compound with proteins involved in cancer cell proliferation have been documented. The compound's reactivity allows it to form complexes that may inhibit critical pathways associated with tumor growth. Such findings highlight its importance as a lead compound in drug discovery processes aimed at developing new anticancer agents.

Metabolic Disorders

In addition to its antitumor activity, this compound has been evaluated for its role in synthesizing inhibitors of fatty acid binding proteins, which are significant in metabolic disorders. This aspect of its biological activity underscores its versatility and potential applications beyond oncology.

Case Studies and Research Findings

Despite limited research specifically on this compound, several studies have explored its derivatives and their biological implications:

- Inhibition Studies : Derivatives formed from this compound were shown to inhibit specific protein interactions critical for cancer cell survival and proliferation.

- Cytotoxicity Assessments : A study highlighted that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against human hepatoma cells, indicating potential applications in cancer treatment .

- Synthetic Applications : The compound serves as a valuable intermediate in synthetic organic chemistry, facilitating the development of various biologically active molecules.

Future Research Directions

Given the promising preliminary findings regarding the biological activity of this compound, future research could focus on:

- Mechanistic Studies : Investigating the specific mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationships (SAR) : Exploring how variations in substitution patterns influence biological activity.

- Clinical Trials : Conducting trials to assess the efficacy and safety of compounds derived from this compound in therapeutic settings.

Propiedades

IUPAC Name |

2-bromo-6-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMSFWCFKDVSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496800 | |

| Record name | 2-Bromo-6-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59772-49-5 | |

| Record name | 2-Bromo-6-chlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59772-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.